![molecular formula C11H10BrN3O2 B596746 Ethyl 5-bromo-1-(pyridin-2-YL)-1H-pyrazole-4-carboxylate CAS No. 1269293-79-9](/img/structure/B596746.png)
Ethyl 5-bromo-1-(pyridin-2-YL)-1H-pyrazole-4-carboxylate
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves complex organic reactions . For instance, the synthesis of pyrazolo[1,5-a]pyrimidines, which are structurally similar to the requested compound, involves reactions of sodium 3-(5-methyl-1-(p-toly)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate with appropriate heterocyclic amines and its diazonium salt .Chemical Reactions Analysis
The chemical reactions involving similar compounds can be quite complex. For instance, the synthesis of pyrazolo[1,5-a]pyrimidines involves reactions of sodium 3-(5-methyl-1-(p-toly)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate with appropriate heterocyclic amines and its diazonium salt .Physical And Chemical Properties Analysis
The physical and chemical properties of “Ethyl 5-bromo-1-(pyridin-2-YL)-1H-pyrazole-4-carboxylate” are not available in the sources I found .Scientific Research Applications
Medicinal Chemistry
In medicinal chemistry, this compound serves as a versatile intermediate for synthesizing various pharmacologically active molecules. Its pyrazole core is a common motif in many drugs due to its mimicry of the adenine base in ATP-binding sites, making it valuable in designing kinase inhibitors . Additionally, the bromo and ethyl ester groups can undergo further chemical transformations, allowing for the creation of diverse derivatives with potential therapeutic effects.
Material Science
In material science, the compound’s robust heterocyclic structure can be utilized to create novel materials. For instance, its incorporation into polymers may enhance thermal stability and confer unique electronic properties, which are essential for developing advanced materials for electronic devices .
Organic Synthesis
As an organic synthesis building block, “Ethyl 5-bromo-1-(pyridin-2-YL)-1H-pyrazole-4-carboxylate” can be employed in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds. This is crucial for constructing complex organic molecules, including natural products and potential drug candidates .
Drug Discovery
In drug discovery, this compound’s structural features make it a candidate for high-throughput screening against various biological targets. Its modification through combinatorial chemistry can lead to the discovery of new lead compounds with significant biological activity .
Biochemistry
Biochemically, the compound can be used to study enzyme-substrate interactions, particularly in enzymes that recognize pyridine or pyrazole substrates. This can provide insights into enzyme mechanisms and aid in the design of enzyme inhibitors .
Pharmacology
Pharmacologically, derivatives of this compound could be explored for their potential effects on various biological pathways. For example, they might act as modulators of receptors or ion channels, which can be beneficial in treating diseases like hypertension or epilepsy .
Antimicrobial and Antiviral Research
The pyridine moiety present in the compound is known to contribute to antimicrobial and antiviral properties. Research in this area could lead to the development of new treatments for infections, especially in the wake of rising antibiotic resistance .
Chemical Biology
In chemical biology, the compound can be tagged with fluorescent groups or other markers to track biological processes in real-time. This can be particularly useful in understanding the dynamics of cell signaling pathways or the intracellular distribution of drugs .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl 5-bromo-1-pyridin-2-ylpyrazole-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN3O2/c1-2-17-11(16)8-7-14-15(10(8)12)9-5-3-4-6-13-9/h3-7H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGVGBIHSZVJUJH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=CC=CC=N2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60700130 |
Source
|
Record name | Ethyl 5-bromo-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60700130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-bromo-1-(pyridin-2-YL)-1H-pyrazole-4-carboxylate | |
CAS RN |
1269293-79-9 |
Source
|
Record name | Ethyl 5-bromo-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60700130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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